Cas no 53-83-8 (6-Thioinosine Phosphate (~90%))

6-Thioinosine Phosphate (~90%) 化学的及び物理的性質
名前と識別子
-
- 5'-Inosinic acid,6-thio-
- 6-Thioinosine Phosphate
- 6-thioinosine 5'-monophosphate
- 6-Thioinosine Phosph
- 6-Mercaptopurine Ribonucleotide
- 6-Thio
- 6-Thio-5'-inosinic Acid
- 6-Thio-IMP
- 6-Thioinosine 5'-Phosphate
- 6-Thioinosinic Acid
- thioinosinic acid
- W-203028
- 9-(5-O-(DIHYDROXYPHOSPHINYL)-.BETA.-D-RIBOFURANOSYL)-1,6-DIHYDRO-9H-PURINE-6-THIONE
- EINECS 200-183-9
- 9-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)-1,9-DIHYDRO-6H-PURINE-6-THIONE
- Thio-IMP
- 6-Thioinosine Phosphate (~90%)
- 9-(5-Phospho-1-ribofuranosyl)-6-mercaptopurine
- 5'-Inosinic acid, 6-thio-
- 9-(5-phosphoribofuranosyl)-6-mercaptopurine
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-thioxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- 1-(6-MERCAPTO-9H-PURIN-9-YL)-1-DEOXY-.BETA.-D-RIBOFURANOSE 5-PHOSPHORIC ACID
- C04646
- CHEMBL1237125
- NSC 520722
- 6-MERCAPTOPURINE RIBONUCLEOSIDE MONOPHOSPHATE
- (((2R,3S,4R,5R)-3,4-DIHYDROXY-5-(6-SULFANYL-9H-PURIN-9-YL)OXOLAN-2-YL)METHOXY)PHOSPHONIC ACID
- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanyl-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- 76CK4YA5ZP
- 6-Mercaptopurine riboside 5'-phosphate
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- UNII-76CK4YA5ZP
- J213.539F
- Q6593516
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- DTXSID80926618
- 6-Mercaptopurine riboside-5-phosphate
- 9H-Purine-6-thiol, 9-beta-D-ribofuranosyl-, 5'-(dihydrogen phosphate)
- ((2R,3S,4R,5R)-3,4-DIHYDROXY-5-(6-SULFANYLIDENE-3H-PURIN-9-YL)OXOLAN-2-YL)METHYL DIHYDROGEN PHOSPHATE
- CHEBI:2332
- 6-Thioinosine 5'-phosphate (VAN)
- 9H-Purine-6-thiol, 9-.beta.-D-ribofuranosyl-, 5'-(dihydrogen phosphate)
- NS00041038
- NSC-520722
- 6-Mercaptopurine Ribonucleoside 5'-Phosphate
- 6-Mercaptopurine riboside 5'-monophosphate
- 9H-PURINE-6-THIOL, 9-.BETA.-D-RIBOFURANOSYL-, 5'-PHOSPHATE
- TIMP
- 6-Thioinosine-5'-monophosphate
- 53-83-8
- SCHEMBL379365
- 6-Mercaptopurine ribotide
- DA-60537
- 6-Thioinosine 5a(2)-phosphate
- G91322
- ZKRFOXLVOKTUTA-KQYNXXCUSA-N
-
- インチ: InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
- InChIKey: ZKRFOXLVOKTUTA-KQYNXXCUSA-N
- SMILES: C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
計算された属性
- 精确分子量: 364.02400
- 同位素质量: 364.024
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 559
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: _2.2
- トポロジー分子極性表面積: 191A^2
じっけんとくせい
- 密度みつど: 2.25
- ゆうかいてん: 149-155°C (dec.)
- Boiling Point: 833.4°Cat760mmHg
- フラッシュポイント: 457.9°C
- Refractive Index: 1.903
- PSA: 208.66000
- LogP: -1.15650
6-Thioinosine Phosphate (~90%) Security Information
- 储存条件:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
6-Thioinosine Phosphate (~90%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T344500-1mg |
6-Thioinosine Phosphate (~90%) |
53-83-8 | 1mg |
$ 129.00 | 2023-09-05 | ||
TRC | T344500-2mg |
6-Thioinosine Phosphate (~90%) |
53-83-8 | 2mg |
$230.00 | 2023-05-17 | ||
A2B Chem LLC | AG25630-2mg |
6-thioinosine 5'-monophosphate |
53-83-8 | 2mg |
$313.00 | 2024-04-19 | ||
A2B Chem LLC | AG25630-1mg |
6-thioinosine 5'-monophosphate |
53-83-8 | 1mg |
$219.00 | 2024-04-19 | ||
A2B Chem LLC | AG25630-5mg |
6-thioinosine 5'-monophosphate |
53-83-8 | 5mg |
$629.00 | 2024-04-19 | ||
A2B Chem LLC | AG25630-25mg |
6-thioinosine 5'-monophosphate |
53-83-8 | 25mg |
$1729.00 | 2024-04-19 | ||
TRC | T344500-25mg |
6-Thioinosine Phosphate (~90%) |
53-83-8 | 25mg |
$ 1656.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210551-2mg |
6-Thioinosine Phosphate, |
53-83-8 | 2mg |
¥2708.00 | 2023-09-05 | ||
1PlusChem | 1P00DFCU-2mg |
6-thioinosine 5'-monophosphate |
53-83-8 | 90% | 2mg |
$441.00 | 2025-02-26 | |
TRC | T344500-10mg |
6-Thioinosine Phosphate (~90%) |
53-83-8 | 10mg |
$1022.00 | 2023-05-17 |
6-Thioinosine Phosphate (~90%) 関連文献
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Hassan Seyrani,Sorour Ramezanpour,Aref Vaezghaemi,Farzad Kobarfard New J. Chem. 2021 45 15647
-
Arnaldo X. Torres Hernandez,Chamitha J. Weeramange,Prathibha Desman,Anthony Fatino,Olivia Haney,Ryan J. Rafferty Med. Chem. Commun. 2019 10 169
-
Hujun Shen,Hengxiu Yang Phys. Chem. Chem. Phys. 2023 25 24129
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4. Chapter 17. Nucleic acids
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates
6-Thioinosine Phosphate (~90%)に関する追加情報
Introduction to 5'-Inosinic acid,6-thio (CAS No: 53-83-8)
5'-Inosinic acid,6-thio, with the chemical name 6-thio-5'-inosinic acid, is a significant compound in the field of biochemical research and pharmaceutical development. Its CAS number, 53-83-8, uniquely identifies it in scientific literature and databases, underscoring its importance in various applications. This compound belongs to the nucleotide category, specifically a derivative of inosinic acid, where the sulfur atom substitution at the 6-position introduces unique chemical and biological properties.
The synthesis and structural modification of 5'-Inosinic acid,6-thio have garnered considerable attention due to its potential role in modulating biological pathways. The introduction of a sulfur atom at the 6-position of the inosine ring enhances its reactivity and interaction with biological molecules, making it a valuable tool in enzyme studies and drug design. Recent advancements in nucleotide chemistry have highlighted its utility in developing novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 5'-Inosinic acid,6-thio is its involvement in enzymatic reactions. The sulfur atom acts as a ligand, facilitating interactions with enzymes such as kinase and phosphatase families. These interactions are crucial for signal transduction pathways, which are integral to cellular communication and homeostasis. Researchers have leveraged this property to develop inhibitors and activators for therapeutic purposes, particularly in oncology and immunology.
Recent studies have demonstrated the compound's potential in modulating immune responses. The modified nucleotide interacts with immune receptors and enzymes, influencing cytokine production and immune cell differentiation. For instance, preclinical trials have shown that derivatives of 5'-Inosinic acid,6-thio can enhance T-cell responses against pathogens, making them promising candidates for antiviral and anti-inflammatory treatments. The structural flexibility offered by the sulfur substitution allows for further derivatization, enabling the design of more specific and potent immunomodulatory agents.
In the realm of drug development, 5'-Inosinic acid,6-thio has been explored as a precursor for nucleotide-based therapeutics. Its ability to mimic natural nucleotides while introducing unique biochemical properties makes it an attractive scaffold for drug design. For example, researchers have synthesized analogs that exhibit improved bioavailability and reduced toxicity compared to their parent compounds. These advancements are particularly relevant in treating genetic disorders where nucleotide metabolism is impaired.
The analytical characterization of 5'-Inosinic acid,6-thio is another area where significant progress has been made. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled precise structural elucidation and purity assessment. These techniques are crucial for ensuring the compound's consistency in pharmaceutical formulations. Additionally, computational methods such as molecular dynamics simulations have been employed to predict its interactions with biological targets, aiding in rational drug design.
The industrial production of 5'-Inosinic acid,6-thio has also seen advancements in synthetic methodologies. Continuous flow chemistry has emerged as a powerful tool for scalable synthesis, offering improved yield and purity compared to traditional batch processes. Furthermore, green chemistry principles have been integrated into its production, minimizing waste and energy consumption. These innovations align with global efforts to sustainable manufacturing practices in the pharmaceutical industry.
The future prospects of 5'-Inosinic acid,6-thio are vast and multifaceted. Ongoing research aims to uncover new biological functions and therapeutic applications through structural modifications and combinatorial chemistry approaches. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing novel treatments to patients worldwide. The compound's unique properties make it a cornerstone in nucleotide research, with implications spanning from basic science to clinical applications.
In conclusion,5'-Inosinic acid,6-thio (CAS No: 53-83-8) represents a critical compound with broad applications in biochemical research and pharmaceutical development. Its structural features and biological interactions offer unparalleled opportunities for innovation in drug discovery and therapeutic intervention. As scientific understanding continues to evolve,this compound will undoubtedly play a pivotal role in advancing medical science.
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